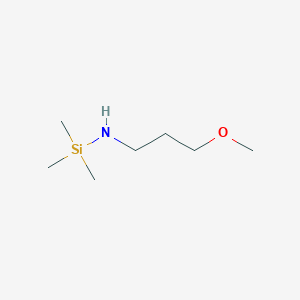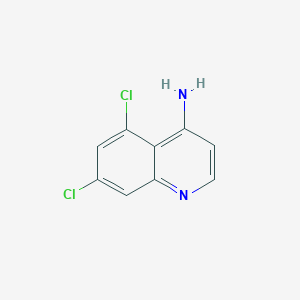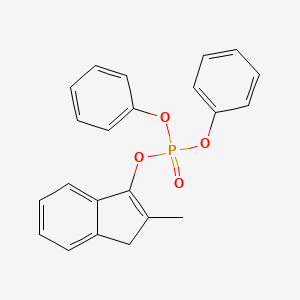![molecular formula C14H15BrS2 B15172343 2-[(4-Bromophenyl)ethynyl]-2-propyl-1,3-dithiolane CAS No. 920979-41-5](/img/structure/B15172343.png)
2-[(4-Bromophenyl)ethynyl]-2-propyl-1,3-dithiolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Bromophenyl)ethynyl]-2-propyl-1,3-dithiolane is an organic compound characterized by the presence of a bromophenyl group attached to an ethynyl linkage, which is further connected to a propyl-1,3-dithiolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromophenyl)ethynyl]-2-propyl-1,3-dithiolane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromophenylacetylene and 2-propyl-1,3-dithiolane.
Coupling Reaction: The key step involves a coupling reaction between 4-bromophenylacetylene and 2-propyl-1,3-dithiolane under specific conditions.
Reaction Conditions: The reaction is typically carried out in the presence of a palladium catalyst, a base, and an appropriate solvent. The reaction temperature and time are optimized to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process is scaled up by optimizing reaction conditions, using continuous flow reactors, and ensuring efficient purification techniques to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromophenyl)ethynyl]-2-propyl-1,3-dithiolane undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to other functional groups.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenyl derivatives.
Scientific Research Applications
2-[(4-Bromophenyl)ethynyl]-2-propyl-1,3-dithiolane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of 2-[(4-Bromophenyl)ethynyl]-2-propyl-1,3-dithiolane involves its interaction with specific molecular targets. The ethynyl linkage and dithiolane moiety can participate in various chemical interactions, influencing biological pathways and molecular processes. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetylene: Shares the bromophenyl and ethynyl groups but lacks the dithiolane moiety.
(4-Bromophenylethynyl)trimethylsilane: Contains a trimethylsilane group instead of the propyl-1,3-dithiolane moiety.
Uniqueness
2-[(4-Bromophenyl)ethynyl]-2-propyl-1,3-dithiolane is unique due to the presence of the dithiolane ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields.
Properties
CAS No. |
920979-41-5 |
|---|---|
Molecular Formula |
C14H15BrS2 |
Molecular Weight |
327.3 g/mol |
IUPAC Name |
2-[2-(4-bromophenyl)ethynyl]-2-propyl-1,3-dithiolane |
InChI |
InChI=1S/C14H15BrS2/c1-2-8-14(16-10-11-17-14)9-7-12-3-5-13(15)6-4-12/h3-6H,2,8,10-11H2,1H3 |
InChI Key |
GIIBSCRAUSUZLO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(SCCS1)C#CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methoxyacetamide](/img/structure/B15172287.png)
![5-{[(Triphenylstannyl)oxy]carbonyl}pyridin-2(1H)-one](/img/structure/B15172297.png)
![Carbamic acid, N-[5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester](/img/structure/B15172298.png)
![(1S)-1-Phenyl-5-oxaspiro[2.5]oct-7-en-4-one](/img/structure/B15172305.png)

![2-[2,2-Bis(4-fluorophenyl)ethenyl]-1-methyl-3-phenyl-1H-indene](/img/structure/B15172317.png)
![N-[Ethoxy(phenyl)phosphoryl]-L-valine](/img/structure/B15172319.png)
![(4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}hexa-2,5-dien-1-ol](/img/structure/B15172332.png)
![butyl 4-[(1R,2S,6R,7S)-7-(3,4-dimethoxybenzoyl)-3,5-dioxo-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-dien-4-yl]benzoate](/img/structure/B15172350.png)
